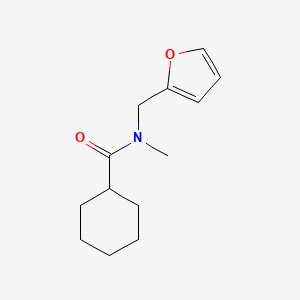
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a derivative of pyridine, which is a heterocyclic compound commonly found in many natural products and synthetic molecules. The chemical structure of DPA consists of a pyridine ring attached to a propanamide group, which makes it a valuable building block for the synthesis of many organic compounds.
作用機序
The mechanism of action of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. For example, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the activity of ribonucleotide reductase, which is an enzyme involved in the synthesis of DNA. This inhibition can lead to the depletion of intracellular deoxynucleotide triphosphate pools, which can inhibit the replication of cancer cells and viruses.
Biochemical and Physiological Effects:
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and inhibition of DNA synthesis. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to modulate the expression of various genes involved in cell growth and differentiation. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has several advantages as a research tool, including its high purity, good yield, and ease of synthesis. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide is a versatile building block for the synthesis of many organic compounds. However, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
将来の方向性
There are several future directions for the research on N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide, including the development of new synthetic methods, the exploration of its potential applications in drug discovery, and the investigation of its mechanism of action. Moreover, the use of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide in materials science and catalysis is an area of active research. Further studies are needed to elucidate the biological effects of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide and its potential as a therapeutic agent.
合成法
The synthesis of N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can be achieved through several methods, including the reaction of pyridine-3-carboxaldehyde with 2,2-dimethylpropanamine in the presence of a catalyst, such as palladium on carbon. This method yields N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide with high purity and good yield. Other methods, such as the reaction of pyridine with 2,2-dimethylpropanoyl chloride or 2,2-dimethylpropanoic acid, have also been reported.
科学的研究の応用
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to exhibit anticancer, antiviral, and antibacterial properties. It has been reported that N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been shown to inhibit the replication of various viruses, including HIV-1, HCV, and influenza virus. Moreover, N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide has been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria.
特性
IUPAC Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9(2)11(14)13(3)8-10-5-4-6-12-7-10/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AECSJWXDBUORRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-(pyridin-3-ylmethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-imidazo[1,2-a]pyridin-2-yl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B7513329.png)



![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxamide](/img/structure/B7513357.png)


![4,5-dichloro-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7513384.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-2,5-dimethyl-1-pyridin-2-ylpyrrole-3-carboxamide](/img/structure/B7513397.png)

![5-ethyl-N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7513404.png)